Superior JAK2 Inhibitory Potency and Selectivity Profile
Ruxolitinib is the most potent JAK2 inhibitor among approved JAKinibs for myelofibrosis, with an IC50 of 2.9 nM at physiological ATP concentration (1 mM), compared to fedratinib (17 nM), momelotinib (29 nM), and pacritinib (39 nM) [1]. Ruxolitinib also demonstrates superior JAK2 selectivity, with minimal off-target kinase inhibition. In contrast, fedratinib, momelotinib, and pacritinib inhibit multiple additional kinases beyond those typically reported, potentially contributing to off-target toxicities [1].
| Evidence Dimension | JAK2 inhibitory potency (IC50) at 1 mM ATP |
|---|---|
| Target Compound Data | IC50 = 2.9 nM |
| Comparator Or Baseline | Fedratinib (IC50 = 17 nM), Momelotinib (IC50 = 29 nM), Pacritinib (IC50 = 39 nM) |
| Quantified Difference | 5.9-fold more potent than fedratinib; 10-fold more potent than momelotinib; 13.4-fold more potent than pacritinib |
| Conditions | Cell-free enzymatic assay with 1 mM ATP |
Why This Matters
Superior JAK2 potency translates to more effective target engagement at lower drug concentrations, potentially improving therapeutic index and reducing off-target effects.
- [1] Comparison of the enzymatic and cellular profiles of clinical JAK inhibitors for the treatment of myelofibrosis. ScienceDirect. 2026. View Source
